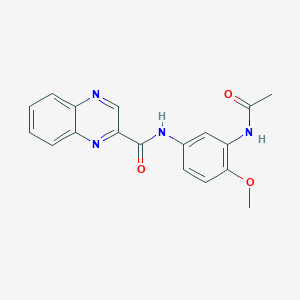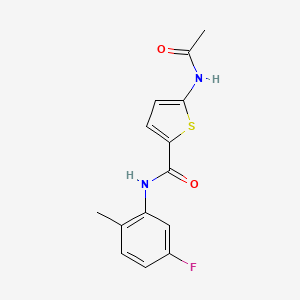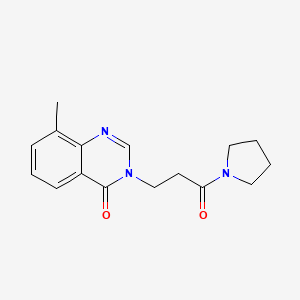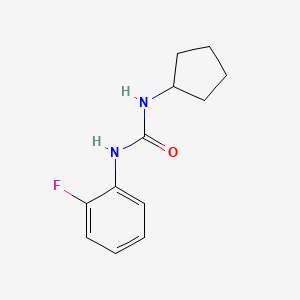![molecular formula C15H29N3O B7522371 N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide](/img/structure/B7522371.png)
N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, an ethylpyrrolidinyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide typically involves multiple steps, starting with the formation of the cyclopentyl group, followed by the introduction of the ethylpyrrolidinyl group, and finally the attachment of the propanamide moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of catalysts and reagents is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to substitute functional groups.
Addition: Reagents like Grignard reagents or organolithium compounds can be employed for addition reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals, particularly in areas such as neurology or cardiology.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-cyclopentyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]alaninamide
Ditran (a mixture of related compounds)
Other cyclopentyl derivatives
Uniqueness: N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide stands out due to its specific structural features and potential applications. While similar compounds may share some structural elements, the unique combination of groups in this compound provides distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-[(1-ethylpyrrolidin-2-yl)methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-3-18-10-6-9-14(18)11-16-12(2)15(19)17-13-7-4-5-8-13/h12-14,16H,3-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSMRCMUMXBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Bromo-2-methoxyphenyl)methyl]benzimidazole](/img/structure/B7522298.png)


![8-[2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7522315.png)

![2-[4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7522322.png)
![N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline](/img/structure/B7522323.png)



![N-(3-benzyl-4-methoxyphenyl)-2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B7522370.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxamide](/img/structure/B7522378.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B7522384.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[4-(2,2,2-trifluoroethoxymethyl)phenyl]methanone](/img/structure/B7522388.png)
